

Technical Support Center: Purification of Crude Diglycerol by Vacuum Distillation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diglycerol

Cat. No.: B7805268

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude **diglycerol** via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is crude **diglycerol** and what are its common impurities?

A1: Crude **diglycerol** is typically the product of the polymerization of crude glycerol, which is a byproduct of biodiesel production. As such, it contains a mixture of glycerol, **diglycerol** (linear and cyclic isomers), and higher polyglycerols (triglycerol, tetraglycerol, etc.).^{[1][2][3]} The primary impurities are carried over from the crude glycerol feedstock and can include:

- Water^{[4][5]}
- Methanol^{[4][5]}
- Soaps (salts of free fatty acids)^{[4][5][6]}
- Inorganic salts (e.g., sodium, potassium, calcium, magnesium compounds)^{[4][5]}
- Free fatty acids (FFAs)^{[4][7]}
- Residual catalysts from the polymerization process.^{[4][7]}

Soaps are considered a primary inhibitory factor in the polymerization process and can be a significant impurity to address before distillation.[4][6]

Q2: What are the recommended vacuum distillation conditions for purifying **diglycerol**?

A2: The optimal conditions for vacuum distillation of **diglycerol** depend on the specific composition of the crude material and the desired purity of the final product. However, typical parameters found in literature and practice are summarized in the table below. The goal is to achieve a temperature that allows for the volatilization of **diglycerol** without causing thermal degradation, while the vacuum reduces the boiling point.

Q3: What level of purity can I expect to achieve for **diglycerol** after vacuum distillation?

A3: With a properly optimized vacuum distillation process, it is possible to achieve a high purity of **diglycerol**. The final purity will depend on the efficiency of the distillation setup (e.g., the number of theoretical plates in a fractional distillation column) and the careful control of process parameters. Purity is often determined by analyzing the composition of the distillate, with the aim of minimizing the content of glycerol, higher polyglycerols, and other impurities.

Q4: Which analytical methods are suitable for determining the purity of **diglycerol**?

A4: The most common and effective methods for analyzing the composition of **diglycerol** and polyglycerol mixtures are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

- HPLC: Often used with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) since polyglycerols lack a UV chromophore. This method can separate and quantify the different polyglycerol oligomers.[8][9][10]
- GC: Requires derivatization of the hydroxyl groups to make the polyglycerols volatile. A common method is silylation. Following derivatization, a Flame Ionization Detector (FID) is typically used for quantification.[11][12][13]

Data Presentation

Table 1: Typical Composition of Crude **Diglycerol** Feedstock

Component	Typical Concentration Range (%)	References
Glycerol	Variable, can be significant	[1][4]
Diglycerol	Variable, target product	[2]
Higher Polyglycerols	Variable	[2]
Water	10-15	[4][14]
Soaps	up to 14	[2][4]
Ash (Inorganic Salts)	3-6	[4][14]
Methanol	< 1	[4][5]
Matter Organic Non-Glycerol (MONG)	Variable	[14]

Table 2: Recommended Vacuum Distillation Parameters for **Diglycerol** Purification

Parameter	Recommended Range	References
Temperature	150 - 270 °C (302 - 518 °F)	[1]
Pressure	1 - 20 mmHg (equivalent to 1.33 - 26.7 mbar)	[1]
Alternative Pressure	2×10^{-3} mbar (for high vacuum systems)	[3]

Table 3: Example of **Diglycerol** Purity Before and After Purification

Component	Concentration in Crude Mix (%)	Concentration in Purified Product (%)	Reference
Glycerol	High	Trace to < 0.1	[1] [3]
Linear Diglycerol	Variable	> 85	[1]
Cyclic Diglycerol	Variable	< 1	[1]
Triglycerol & Higher	Variable	Minimized	[3]

Experimental Protocols

Protocol 1: Pre-treatment of Crude **Diglycerol** to Remove Salts and Soaps

This protocol is essential for preventing fouling and improving the efficiency of the distillation process.

- Acidification:
 - Transfer the crude **diglycerol** to a suitable reaction vessel equipped with a stirrer.
 - Slowly add an acid (e.g., phosphoric acid or sulfuric acid) to the stirred mixture to adjust the pH to around 4-5. This converts the soaps into free fatty acids.[\[15\]](#)
 - Continue stirring for approximately 30-60 minutes.
 - Allow the mixture to settle. Two layers will form: an upper layer of free fatty acids and a lower layer of glycerol/**diglycerol**.
 - Separate the layers by decantation.
- Neutralization:
 - To the lower glycerol/**diglycerol** layer, add a base (e.g., sodium hydroxide) to neutralize the excess acid, bringing the pH to around 7.[\[15\]](#)
 - Any salts formed during neutralization will precipitate.

- Filtration:
 - Filter the neutralized mixture to remove the precipitated salts and any other solid impurities. A centrifuge can also be used to aid separation.
- Drying:
 - Remove residual water and any volatile solvents (like methanol) from the pre-treated **diglycerol** using a rotary evaporator under reduced pressure.[\[15\]](#)

Protocol 2: Laboratory-Scale Vacuum Distillation of Pre-treated **Diglycerol**

- Apparatus Setup:
 - Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter (to prevent bumping), a short path distillation head with a condenser, a receiving flask, and a thermometer.[\[16\]](#)
 - Use thick-walled vacuum tubing to connect the apparatus to a vacuum trap and a vacuum pump.[\[16\]](#)
 - Ensure all glass joints are properly sealed with vacuum grease.
- Distillation Procedure:
 - Place the pre-treated and dried crude **diglycerol** into the round-bottom flask along with a magnetic stir bar.
 - Begin stirring to ensure even heating.
 - Turn on the vacuum pump and allow the system to reach the desired pressure (e.g., 1-10 mmHg).
 - Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.
 - Gradually increase the temperature until the **diglycerol** begins to distill.

- Collect the different fractions based on the distillation temperature. Glycerol will typically distill first, followed by **diglycerol**. Higher polyglycerols will remain in the distillation flask.
- Monitor the temperature and pressure throughout the distillation.
- Shutdown Procedure:
 - Once the **diglycerol** fraction has been collected, remove the heating mantle and allow the system to cool to room temperature.[\[16\]](#)
 - Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.[\[16\]](#)
 - Disassemble the apparatus and collect the purified **diglycerol**.

Protocol 3: Analysis of **Diglycerol** Purity by GC-FID (after Silylation)

This protocol is adapted from methods for analyzing polyglycerols.[\[11\]](#)

- Sample Preparation:
 - Accurately weigh a small amount of the purified **diglycerol** sample into a vial.
 - Add an internal standard (e.g., phenyl β -D-glucopyranoside).
- Derivatization (Silylation):
 - Add a silylating agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) and a catalyst (e.g., pyridine) to the vial.
 - Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization of the hydroxyl groups.
- GC-FID Analysis:
 - Inject an aliquot of the derivatized sample into the GC-FID system.
 - Use a suitable capillary column for high-temperature analysis.

- Set up a temperature program that allows for the separation of the silylated glycerol, **diglycerol**, and other polyglycerols.
- Quantify the different components by comparing their peak areas to that of the internal standard and using response factors.

Troubleshooting Guide

Issue 1: Poor Vacuum in the Distillation System

- Question: I am unable to reach the target vacuum level for my distillation. What could be the cause?
- Answer:
 - Check for Leaks: The most common cause of a poor vacuum is a leak in the system. Carefully inspect all glass joints, tubing connections, and seals. Ensure all joints are properly greased and clamped.[\[17\]](#)
 - Vacuum Pump Performance: The vacuum pump oil may be contaminated or the pump may require maintenance. Check the oil level and clarity; change if necessary.[\[17\]](#)
 - Cold Trap Issues: If using a cold trap, ensure it is sufficiently cold (e.g., with dry ice/acetone or liquid nitrogen) to effectively trap volatile substances that could contaminate the vacuum pump.[\[17\]](#)
 - Outgassing: The crude **diglycerol** may contain dissolved gases that are released when the vacuum is applied. Degassing the sample before distillation can help.

Issue 2: Distilled **Diglycerol** is Discolored (e.g., Yellow, Brown, or Pink)

- Question: My purified **diglycerol** has an undesirable color. What causes this and how can I prevent it?
- Answer:
 - Thermal Decomposition: The distillation temperature may be too high, causing thermal degradation of the **diglycerol** or other components. This can lead to the formation of

colored byproducts. Try to lower the distillation temperature by improving the vacuum.[18]

- Oxidation: The presence of air in the system due to leaks can cause oxidation at high temperatures, leading to color formation. Ensure the system is leak-tight.
- Impurities in the Feed: Certain impurities in the crude **diglycerol** can cause color formation during heating. For instance, reactions involving residual soaps or other organic matter can lead to discoloration. A thorough pre-treatment of the crude material is crucial. A pink hue in distilled glycerin has been attributed to the reaction of antioxidants like TBHQ in an alkaline environment.[19]
- Post-treatment: If discoloration persists, you can consider a post-distillation treatment with activated carbon followed by filtration to remove colored impurities.[19][20]

Issue 3: Low Yield of Purified **Diglycerol**

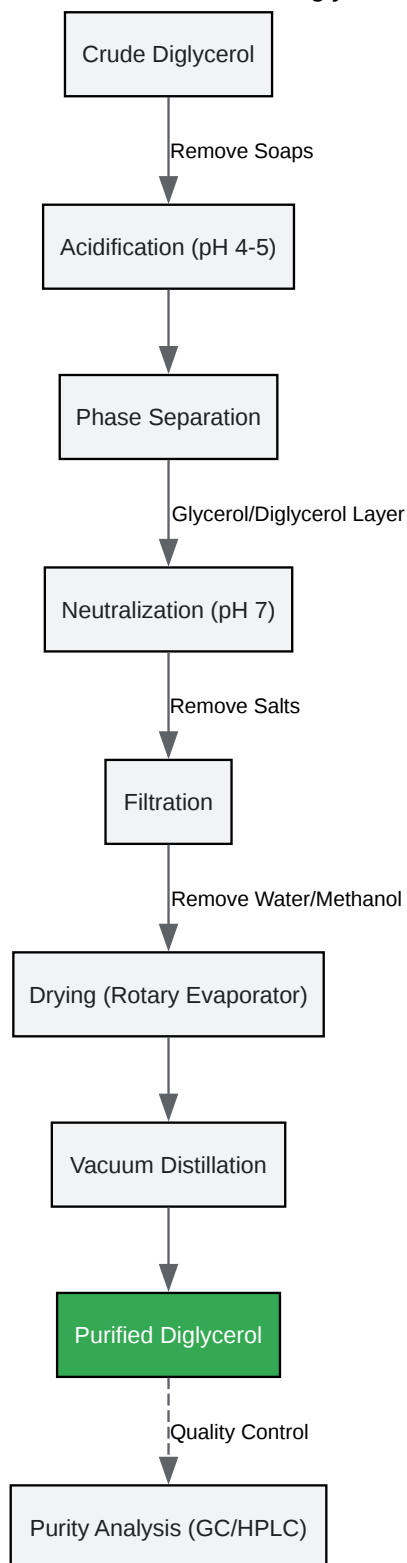
- Question: I am recovering less **diglycerol** than expected. What are the potential reasons?
- Answer:
 - Incomplete Distillation: The distillation may have been stopped prematurely, or the temperature and pressure were not optimal for the complete vaporization of the **diglycerol**.
 - Entrainment: If the heating is too vigorous, "bumping" can occur, causing droplets of the crude material to be carried over into the receiving flask, thus contaminating the distillate and reducing the yield of pure product. Ensure smooth boiling by using a stir bar and a Claisen adapter.[16]
 - Thermal Degradation: As mentioned above, high temperatures can lead to the degradation of **diglycerol** into other products, which will lower the yield.[21]
 - Hold-up in the Apparatus: A significant amount of product can be lost due to condensation on the surfaces of the distillation apparatus, especially in complex setups. Insulating the distillation column can help minimize this.

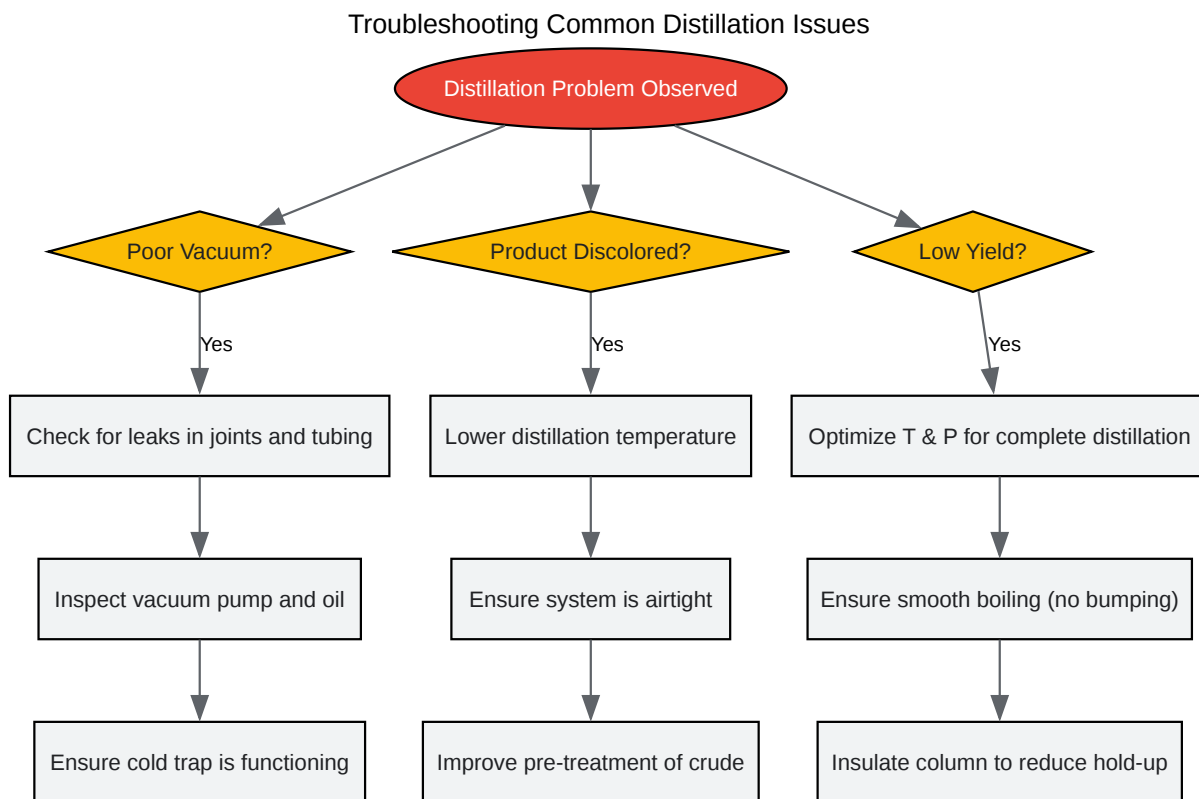
Issue 4: Inefficient Separation of **Diglycerol** from Glycerol and Higher Polyglycerols

- Question: My purified product contains significant amounts of glycerol and/or triglycerol. How can I improve the separation?
- Answer:
 - Use a Fractional Distillation Column: For a more efficient separation of components with close boiling points, a simple distillation setup may be insufficient. Using a packed fractional distillation column (e.g., with Raschig rings or structured packing) will provide a greater surface area for vapor-liquid equilibration and result in a better separation.
 - Optimize the Reflux Ratio: In a fractional distillation, controlling the reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) is key to achieving good separation. A higher reflux ratio generally leads to better separation but a slower distillation rate.
 - Control the Heating Rate: A slow and steady heating rate will allow for proper equilibration in the column, leading to a more efficient separation.

Visualizations

Experimental Workflow for Crude Diglycerol Purification





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- To cite this document: BenchChem. [Technical Support Center: Purification of Crude Diglycerol by Vacuum Distillation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7805268#purification-of-crude-diglycerol-by-vacuum-distillation>]

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